Butyl cinnamate

Übersicht

Beschreibung

Butyl cinnamate is an organic compound belonging to the class of cinnamates, which are esters of cinnamic acid. It is characterized by a pleasant fruity aroma, making it a valuable ingredient in the fragrance and flavor industries. The compound is also known for its potential antimicrobial properties, which have been explored in various scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Butyl cinnamate can be synthesized through the esterification of cinnamic acid with butanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of cinnamic acid and butanol to a reactor, along with a catalyst. The reaction mixture is then heated, and the resulting this compound is purified through distillation .

Analyse Chemischer Reaktionen

Esterification of Cinnamic Acid with Butanol

Butyl cinnamate is primarily synthesized via esterification of cinnamic acid and butanol. This reaction typically employs acidic or enzymatic catalysts under reflux conditions :

Key Findings:

-

Catalyst Optimization : Using deep eutectic solvents (DESs) like choline chloride–p-toluenesulfonic acid (ChCl-PTSA) increases yields to 93.5% under optimized conditions (molar ratio 1:4, 6 wt% catalyst, 353.15 K) .

-

Kinetics : The pseudo-homogeneous (PH) model describes the reaction kinetics, with activation energy () of 54.2 kJ/mol and pre-exponential factor () of 1.98 × 10⁶ L·mol⁻¹·min⁻¹ .

-

Thermodynamics : The reaction is endothermic () and non-spontaneous () at 353.15 K .

Alkylation via Phase-Transfer Catalysis

This compound can be synthesized via alkylation of potassium cinnamate with n-butyl bromide using Aliquat®336 as a phase-transfer catalyst :

Performance Data:

| Cycle | Catalyst Reuse Efficiency (%) | Yield (%) |

|---|---|---|

| 1 | 100 | 88 |

| 2 | 99 | 86 |

| 3 | 95 | 83 |

Table 1: Catalyst recycling efficiency in alkylation reactions .

This method achieves 85% yield at scale (2 g substrate) with a reaction time of 20 minutes .

Mizoroki–Heck Reaction in Continuous Flow

A continuous microflow system using the ionic liquid [bmim]NTf₂ enables efficient Mizoroki–Heck coupling of iodobenzene and butyl acrylate to form this compound :

Process Metrics:

-

Throughput : 10 g/h of product.

-

Total Output : 115.3 g (80% yield) with continuous catalyst recycling .

Ethenolysis for Value-Added Products

This compound undergoes ethenolysis in the presence of Grubbs catalysts to yield styrene and butyl acrylate :

Conversion Data:

| Catalyst | Conversion (%) |

|---|---|

| Grubbs I | 11 |

| Grubbs II | 18 |

Table 2: Ethenolysis efficiency under standard conditions .

Stability and Decomposition

This compound is stable under normal conditions but decomposes upon exposure to strong oxidizers, releasing CO₂ and aromatic byproducts .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of butyl cinnamate. In a study evaluating the antimicrobial activity of various cinnamate derivatives, this compound was found to be the most potent against several pathogenic strains, including Candida albicans and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for this compound was recorded at 626.62 µM, demonstrating significant efficacy compared to other derivatives like ethyl and methyl cinnamate .

Table 1: Antimicrobial Activity of Cinnamate Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 626.62 | C. albicans |

| Ethyl Cinnamate | 726.36 | C. albicans |

| Methyl Cinnamate | 789.19 | C. albicans |

| Benzyl Cinnamate | 537.81 | S. aureus |

The study further utilized molecular docking simulations to identify potential targets for this compound in fungal and bacterial cells, suggesting its viability as a prototype for new antimicrobial agents .

Cosmetic Applications

This compound is also recognized for its cosmetic applications , particularly as a fragrance and UV filter. Its incorporation into cosmetic formulations can enhance product appeal while providing protective benefits against UV radiation. Cinnamic acid derivatives are widely used due to their pleasant aroma and skin-conditioning properties .

Table 2: Cosmetic Functions of Cinnamic Acid Derivatives

| Function | Examples |

|---|---|

| Fragrance | This compound |

| UV Protection | Ethylhexyl Methoxycinnamate |

| Skin Conditioning | 4-Hydroxycinnamic Acid |

However, some derivatives have been associated with adverse effects such as allergic reactions and phototoxicity, leading to regulatory restrictions on their use .

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its balsamic odor profile. It enhances the sensory attributes of various food products, making it a valuable ingredient in flavor formulations .

Table 3: Applications of this compound in Food

| Application | Description |

|---|---|

| Flavoring Agent | Enhances taste profiles |

| Aroma Compound | Provides a balsamic scent |

Industrial Applications

This compound is employed in various industrial applications , including the production of fragrances and as an intermediate in chemical syntheses. Its role in enhancing product stability and performance makes it an essential compound in manufacturing processes .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibacterial agents .

Case Study 2: Cosmetic Formulation

Research conducted on cosmetic formulations incorporating this compound indicated improved skin conditioning effects and enhanced product stability under UV exposure conditions, supporting its use as a multifunctional ingredient in skincare products .

Wirkmechanismus

The antimicrobial activity of butyl cinnamate is attributed to its ability to interact with the cell membranes of microorganisms. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The compound has been shown to interact with ergosterol in fungal cell membranes, which is crucial for maintaining membrane structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl cinnamate

- Methyl cinnamate

- Propyl cinnamate

- Isobutyl cinnamate

Comparison

This compound is unique among cinnamate esters due to its butyl group, which enhances its antimicrobial activity compared to ethyl and methyl cinnamates. The butyl group increases the lipophilicity of the compound, allowing it to interact more effectively with cell membranes .

Biologische Aktivität

Butyl cinnamate, a cinnamate ester, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article compiles recent findings and studies examining the biological properties of this compound, providing insights into its potential applications in medicine and food sciences.

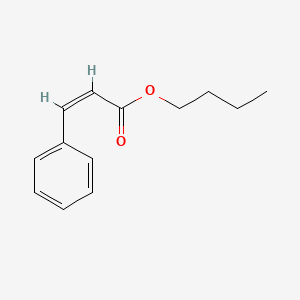

Chemical Structure and Properties

This compound is chemically represented as and is known for its characteristic aromatic properties derived from the cinnamic acid structure. Its molecular formula suggests it possesses both hydrophobic and hydrophilic characteristics, making it suitable for various biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC)

In a study evaluating the antimicrobial activity of several cinnamate derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 626.62 µM against multiple strains of fungi and bacteria. This potency was superior to other tested compounds like ethyl cinnamate (MIC = 726.36 µM) and methyl cinnamate (MIC = 789.19 µM) .

Table 1: Antimicrobial Activity of Cinnamate Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 626.62 | Candida albicans |

| Ethyl Cinnamate | 726.36 | Candida tropicalis |

| Methyl Cinnamate | 789.19 | Candida glabrata |

| 4-Isopropylbenzylcinnamide | 458.15 | Staphylococcus aureus |

| Decyl Cinnamate | 550.96 | Pseudomonas aeruginosa |

The mechanism of action for this compound involves disruption of microbial cell membranes and interference with nucleic acid synthesis, which leads to cell death . Molecular docking studies have identified potential targets in pathogens, suggesting that this compound could serve as a prototype for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Research indicates that certain derivatives of cinnamic acid can inhibit cancer cell proliferation effectively.

Case Study: Antiproliferative Activity

In vitro studies on human breast cancer cells (MCF-7) revealed that this compound derivatives exhibit significant antiproliferative effects, with IC50 values indicating effective concentrations required to inhibit cell growth . The structure-activity relationship (SAR) suggests that modifications to the cinnamic acid backbone can enhance anticancer activity.

Table 2: Anticancer Activity of Cinnamic Acid Derivatives

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| This compound | 1.2 | MCF-7 |

| Compound X | 0.17 | MCF-7 |

| Compound Y | >10 | HCT-116 |

Antioxidant Effects

The antioxidant activity of this compound has been documented in various studies, demonstrating its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in food preservation and health applications.

The antioxidant mechanism is attributed to the presence of phenolic groups within the structure, which can donate electrons to free radicals, thus neutralizing them . The effectiveness of this compound as an antioxidant varies with concentration and formulation.

Eigenschaften

CAS-Nummer |

538-65-8 |

|---|---|

Molekularformel |

C13H16O2 |

Molekulargewicht |

204.26 g/mol |

IUPAC-Name |

butyl (Z)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9- |

InChI-Schlüssel |

OHHIVLJVBNCSHV-KTKRTIGZSA-N |

SMILES |

CCCCOC(=O)C=CC1=CC=CC=C1 |

Isomerische SMILES |

CCCCOC(=O)/C=C\C1=CC=CC=C1 |

Kanonische SMILES |

CCCCOC(=O)C=CC1=CC=CC=C1 |

Aussehen |

Solid powder |

Dichte |

1.008-1.014 |

Key on ui other cas no. |

538-65-8 |

Physikalische Beschreibung |

Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odou |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

5 mg/mL |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NSC 71966; NSC71966; NSC-71966; Butyl cinnamate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.